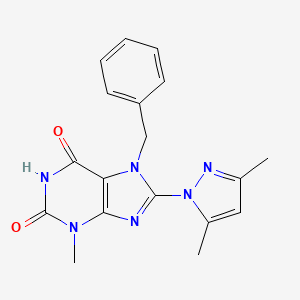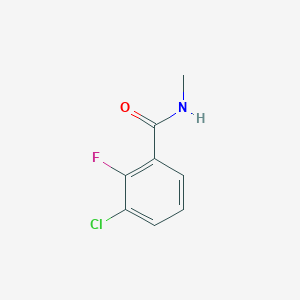![molecular formula C20H22N2O4S3 B2805514 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1251609-35-4](/img/structure/B2805514.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiophene-based analog . Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C20H22N2O4S3 and its molecular weight is 450.59.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
- For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework. Similarly, articaine, used as a dental anesthetic, features a 2,3,4-trisubstituted thiophene ring .
- Some thiophene derivatives exhibit antimicrobial properties. For example, derivatives 7b and 8 demonstrated activity comparable to standard drugs against various bacteria species .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-3-26-16-8-6-15(7-9-16)22(2)29(24,25)18-11-14-28-19(18)20(23)21-12-10-17-5-4-13-27-17/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOEDRSMKFTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2805433.png)


![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)

![3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2805440.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2805444.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2805447.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-methoxypyrimidine](/img/structure/B2805450.png)

![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)
![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)